molecular formula C8H15ClN2O3S B14678633 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea CAS No. 33021-64-6

1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea

Cat. No.: B14678633
CAS No.: 33021-64-6
M. Wt: 254.74 g/mol
InChI Key: KQWHBNZZAFFMDP-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea is a synthetic organic compound that features a urea moiety linked to a chlorinated ethyl group and a dioxidotetrahydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea typically involves the following steps:

    Formation of the dioxidotetrahydrothiopyran ring: This can be achieved through the oxidation of tetrahydrothiopyran using suitable oxidizing agents.

    Introduction of the chlorinated ethyl group: This step involves the reaction of ethylene with chlorine to form 2-chloroethyl chloride.

    Coupling with urea: The final step involves the reaction of the chlorinated ethyl group with urea under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiopyran ring.

    Substitution: The chlorinated ethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)amine
  • 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)carbamate

Uniqueness

1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

33021-64-6

Molecular Formula

C8H15ClN2O3S

Molecular Weight

254.74 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(1,1-dioxothian-4-yl)urea

InChI

InChI=1S/C8H15ClN2O3S/c9-3-4-10-8(12)11-7-1-5-15(13,14)6-2-7/h7H,1-6H2,(H2,10,11,12)

InChI Key

KQWHBNZZAFFMDP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1NC(=O)NCCCl

Origin of Product

United States

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